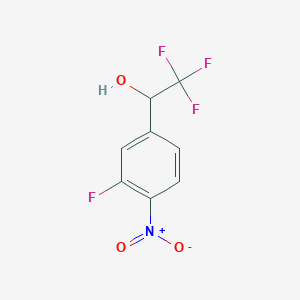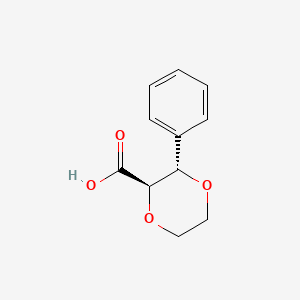
2-Cyclopropyl-5-methylbenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopropyl-5-methylbenzonitrile is an organic compound characterized by a benzene ring substituted with a nitrile group, a cyclopropyl group, and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-5-methylbenzonitrile can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boron reagents under mild conditions . Another method involves the use of cyclopropylmagnesium bromide in the presence of zinc bromide to produce cyclopropyl arenes .
Industrial Production Methods: Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: 2-Cyclopropyl-5-methylbenzonitrile can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines.
Aplicaciones Científicas De Investigación
2-Cyclopropyl-5-methylbenzonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Cyclopropyl-5-methylbenzonitrile involves its interaction with specific molecular targets and pathways. While the exact mechanism may vary depending on the application, it generally involves binding to target proteins or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparación Con Compuestos Similares
- 2-Cyclopropylbenzonitrile
- 5-Methylbenzonitrile
- Cyclopropylmethylbenzene
Comparison: 2-Cyclopropyl-5-methylbenzonitrile is unique due to the presence of both a cyclopropyl group and a methyl group on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it different from similar compounds. For example, the cyclopropyl group introduces ring strain, which can influence the reactivity and stability of the compound .
Propiedades
Fórmula molecular |
C11H11N |
|---|---|
Peso molecular |
157.21 g/mol |
Nombre IUPAC |
2-cyclopropyl-5-methylbenzonitrile |
InChI |
InChI=1S/C11H11N/c1-8-2-5-11(9-3-4-9)10(6-8)7-12/h2,5-6,9H,3-4H2,1H3 |
Clave InChI |
DKPNPYOKTIOEDN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C2CC2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Methyl-3-{[(4-methylpyrrolidin-3-yl)formamido]methyl}hexanoic acid](/img/structure/B11717352.png)
![[(1R,5R)-2-benzyl-2-azabicyclo[3.2.0]heptan-1-yl]methanol](/img/structure/B11717360.png)
![5-Methanesulfonyl-octahydropyrrolo[3,4-b]pyrrole hydrochloride](/img/structure/B11717375.png)


![(6aR,10aR)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B11717380.png)

![(1S,3S,4S,5S,7R)-6,6-dimethyl-2-oxa-6-azoniatricyclo[3.3.1.03,7]nonan-4-ol;bromide](/img/structure/B11717394.png)






